molecular formula C6H8F3N3 B2695123 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine CAS No. 2156726-16-6

4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Cat. No.: B2695123
CAS No.: 2156726-16-6
M. Wt: 179.146
InChI Key: ZDYFUOUXDUPYAQ-UHFFFAOYSA-N
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Description

4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound with a pyrazole ring structure. This compound is characterized by the presence of an ethyl group at the 4-position, a trifluoromethyl group at the 3-position, and an amine group at the 5-position. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carbaldehyde with ammonia or an amine source under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazoles.

Scientific Research Applications

4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the development of agrochemicals and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-3-(trifluoromethyl)-1H-pyrrole-2-carboxylate
  • 4-ethyl-3-(trifluoromethyl)aniline
  • 3-(trifluoromethyl)-1H-pyrazol-5-amine

Uniqueness

4-ethyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is unique due to the presence of both an ethyl group and a trifluoromethyl group on the pyrazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds. These properties make it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c1-2-3-4(6(7,8)9)11-12-5(3)10/h2H2,1H3,(H3,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYFUOUXDUPYAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NN=C1N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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